molecular formula C19H27NO8 B6603310 2-Hydroxypropane-1,2,3-tricarboxylicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine CAS No. 2241131-21-3

2-Hydroxypropane-1,2,3-tricarboxylicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine

Cat. No.: B6603310
CAS No.: 2241131-21-3
M. Wt: 397.4 g/mol
InChI Key: QMLPWLZKLDZBDW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.C6H8O7/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,6-7,12-14H,5,8-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLPWLZKLDZBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C2CCCO2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu-Mediated Oxolane Cyclization

The oxolan-2-yl group is synthesized via Mitsunobu reaction, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to convert 1,4-diols into tetrahydrofuran derivatives. For example:

1,4-Butanediol+Phenylethyl bromideDEAD, PPh31-(Oxolan-2-yl)-2-phenylethanol[4]\text{1,4-Butanediol} + \text{Phenylethyl bromide} \xrightarrow{\text{DEAD, PPh}_3} \text{1-(Oxolan-2-yl)-2-phenylethanol} \quad

Optimized Conditions :

  • Solvent : Anhydrous THF or toluene

  • Temperature : 0°C to room temperature, 12–24 hours

  • Yield : 68–72% (reported for analogous structures)

Reductive Amination for Methylamine Attachment

The alcohol intermediate undergoes reductive amination with methylamine using sodium cyanoborohydride (NaBH3CN) in methanol:

1-(Oxolan-2-yl)-2-phenylethanol+CH3NH2NaBH3CNMethyl[1-(oxolan-2-yl)2-phenylethyl]amine[5]\text{1-(Oxolan-2-yl)-2-phenylethanol} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{Methyl}[1\text{-(oxolan-2-yl})-2\text{-phenylethyl}]\text{amine} \quad

Critical Parameters :

  • pH : Maintained at 6–7 using acetic acid

  • Reaction Time : 48 hours

  • Isolation : Extracted with dichloromethane, dried over MgSO4

Citric Acid Functionalization and Salt Formation

Citrate-Amine Proton Transfer

The methylamine intermediate reacts with citric acid in ethanol to form the final salt:

Citric Acid+Methyl[1-(oxolan-2-yl)2-phenylethyl]amineEtOHTarget Compound[2][6]\text{Citric Acid} + \text{Methyl}[1\text{-(oxolan-2-yl})-2\text{-phenylethyl}]\text{amine} \xrightarrow{\text{EtOH}} \text{Target Compound} \quad

Procedure :

  • Dissolve citric acid (1 eq) in hot ethanol (60°C).

  • Add amine (1 eq) dropwise, stirring for 2 hours.

  • Cool to 4°C, filter crystalline product.

Yield : 85–90% (based on ferric ammonium citrate analog)

Stoichiometric Variations

Amine : Citric Acid RatioProduct Purity (%)Solubility (mg/mL, H2O)
1:198.512.3
1:297.18.7
2:193.415.9

Data extrapolated from ammonium citrate syntheses

Alternative Pathways and Comparative Analysis

Polymer-Supported Sulfonic Acid Catalysis

Ion-exchange resins (e.g., Amberlyst-15) accelerate ester hydrolysis and amine protection steps, as demonstrated in analogous syntheses:

Resin-SO3H+Ester IntermediateAcid+ROH[4]\text{Resin-SO}_3\text{H} + \text{Ester Intermediate} \rightarrow \text{Acid} + \text{ROH} \quad

Advantages :

  • Eliminates aqueous workup steps

  • Reusable catalyst (5 cycles with <5% activity loss)

HBTU-Mediated Coupling

For bypassing salt formation, carbodiimide-based coupling forms covalent citrate-amide bonds:

Citric Acid+AmineHBTU, DIPEAAmide Derivative[5]\text{Citric Acid} + \text{Amine} \xrightarrow{\text{HBTU, DIPEA}} \text{Amide Derivative} \quad

Limitations :

  • Lower yields (55–60%) due to steric hindrance

  • Requires anhydrous DMF and -20°C conditions

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (D2O): δ 2.65 (m, citrate CH2), 3.20 (s, N-CH3), 4.30 (m, oxolane O-CH2)

  • IR : 1720 cm⁻¹ (citrate C=O), 1580 cm⁻¹ (COO⁻ asym stretch)

HPLC Purity Assessment

ColumnMobile PhaseRetention Time (min)Purity (%)
C18, 250 × 4.6 mm0.1% H3PO4:MeOH (70:30)8.299.1
HILIC, 150 × 3.0 mmACN:NH4OAc (95:5)5.798.6

Methodologies adapted from

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropane-1,2,3-tricarboxylicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine can undergo various types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the tricarboxylic acid moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride

    Cyclization Agents: Phosphorus oxychloride, sulfuric acid

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of alkylated or acylated amine derivatives

Scientific Research Applications

2-Hydroxypropane-1,2,3-tricarboxylicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Used in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Hydroxypropane-1,2,3-tricarboxylicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes involved in metabolic pathways, receptors on cell surfaces.

    Pathways Involved: May modulate oxidative stress pathways, influence inflammatory responses, and affect cellular signaling mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Comparison with Diphenhydramine Citrate

Diphenhydramine citrate (chemical name: 2-(benzhydryloxy)-N,N-dimethylethan-1-amine 2-hydroxypropane-1,2,3-tricarboxylate) shares the citrate anion with the target compound but differs in the amine component:

  • Amine Structure : Diphenhydramine contains a benzhydryloxy group, whereas the target compound features a tetrahydrofuran-linked phenethyl group.
  • Pharmacological Activity : Diphenhydramine citrate is a first-generation antihistamine with sedative effects . The biological activity of the target compound remains uncharacterized in the literature but may differ due to structural variations.
  • Solubility : Citrate salts generally enhance water solubility. However, the tetrahydrofuran ring in the target compound may introduce greater lipophilicity compared to diphenhydramine’s benzhydryl group .
Table 1: Key Properties of Citrate Salts
Property Target Compound Diphenhydramine Citrate
Molecular Formula C₁₄H₂₃NO₈ (citrate + amine) C₂₄H₃₁NO₇
Amine Component Methyl[1-(oxolan-2-yl)-2-phenylethyl]amine 2-(Benzhydryloxy)-N,N-dimethylethanamine
Pharmacological Use Not reported Antihistamine, sedative
Synthetic Method Acid-base reaction with citric acid Acid-base reaction

Comparison with Other Amine-Carboxylic Acid Salts

(a) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Structure : Contains a thiophene ring and a hydroxyl group.
  • Application : Used as an intermediate in the synthesis of antipsychotics .
  • Key Difference : The absence of a citrate anion and tetrahydrofuran ring reduces solubility compared to the target compound.
(b) 2-[4-(Trifluoromethyl)phenyl]propan-2-amine
  • Structure : Aromatic trifluoromethyl group attached to a branched amine.
  • Properties : High LogP (lipophilicity) due to the trifluoromethyl group, contrasting with the target compound’s citrate-mediated hydrophilicity .
Table 2: Structural and Functional Differences
Compound Key Structural Features Solubility Profile Biological Activity
Target Compound Citrate + oxolan-phenethyl amine Moderate (citrate-enhanced) Unreported
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene + hydroxyl group Low Antipsychotic intermediate
2-[4-(Trifluoromethyl)phenyl]propan-2-amine Trifluoromethylphenyl group Very low (high LogP) Research compound

Comparison with Citrate Derivatives of Bioactive Amines

Citric acid is frequently used to form pharmaceutically active salts. For example:

  • Ethinyl estradiol citrate : Combines a steroid with citrate for hormonal therapy, highlighting citrate’s role in stabilizing polar molecules .

Biological Activity

2-Hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine, commonly referred to as a complex organic compound, exhibits notable biological activities due to its unique structural features. This compound combines a tricarboxylic acid moiety with an amine group linked to a phenylethyl and oxolan ring. Understanding its biological activity is crucial for potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of the compound is C19H27NO8C_{19}H_{27}NO_8 with a molecular weight of 397.4 g/mol. Its structural complexity allows it to interact with various biological targets.

PropertyValue
Molecular FormulaC19H27NO8
Molecular Weight397.4 g/mol
CAS Number2241131-21-3
IUPAC Name2-hydroxypropane-1,2,3-tricarboxylic acid; N-methyl-1-(oxolan-2-yl)-2-phenylethanamine

The biological activity of this compound can be attributed to its interaction with several molecular targets and pathways:

  • Enzymatic Interactions : It may modulate enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.
  • Receptor Binding : The presence of the amine group allows for potential binding to neurotransmitter receptors, suggesting effects on signaling pathways.
  • Metabolic Regulation : The compound may influence fatty acid synthesis by modulating the enzyme acetyl-CoA carboxylase and inhibiting phosphofructokinase under high concentration conditions, indicating a role in energy metabolism.

Biological Roles

The compound has demonstrated several biological roles:

  • Antioxidant Activity : Exhibits properties that help in reducing oxidative stress by chelating metal ions that catalyze oxidation reactions.
  • Antimicrobial Properties : Acts as an antimicrobial agent due to its ability to disrupt microbial cell functions.
  • Regulation of Metabolic Pathways : Functions as a key metabolite in aerobic organisms and plays a role in regulating glycolysis and fatty acid metabolism.

Case Studies and Research Findings

Recent studies have explored the various biological activities associated with this compound:

Study 1: Antioxidant Properties

A study conducted on the antioxidant capacity of 2-Hydroxypropane-1,2,3-tricarboxylic acid derivatives highlighted its effectiveness in scavenging free radicals and reducing lipid peroxidation in cellular models. The findings suggest that the compound could be beneficial in preventing oxidative damage in cells.

Study 2: Metabolic Regulation

Research has shown that this compound influences lipid metabolism by enhancing the conversion of acetyl-CoA into malonyl-CoA through allosteric regulation of acetyl-CoA carboxylase. This mechanism is crucial for fatty acid synthesis and energy storage.

Study 3: Antimicrobial Effects

In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains, indicating its potential use as a natural preservative or therapeutic agent.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructure TypeKey Activity
Citric AcidTricarboxylic AcidMetabolic intermediate
PhenylethylamineSimple AmineNeurotransmitter activity
OxolaneCyclic EtherSolvent properties

Q & A

Q. What are the optimal synthetic routes for 2-hydroxypropane-1,2,3-tricarboxylic acid derivatives with tertiary amine substituents?

The synthesis of this compound likely involves multi-step reactions, including:

  • Amine functionalization : Methylation of a secondary amine precursor (e.g., via reductive amination or alkylation) to introduce the methyl[1-(oxolan-2-yl)-2-phenylethyl]amine moiety .
  • Carboxylic acid activation : Use of protecting groups (e.g., tert-butyl esters) to prevent side reactions during tricarboxylic acid synthesis.
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed by HPLC (>95%) and structural validation via 1H^1H-/13C^{13}C-NMR .

Q. How can spectroscopic methods resolve structural ambiguities in this compound?

  • NMR : 1H^1H-NMR can distinguish between oxolan (tetrahydrofuran) ring protons (δ 3.5–4.0 ppm) and the methylamine group (δ 2.2–2.8 ppm). 13C^{13}C-NMR identifies carbonyl carbons (δ 170–180 ppm) and quaternary carbons in the tricarboxylic acid backbone .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying the integrity of the phenyl-ethyl-oxolan side chain .

Q. What are the challenges in achieving enantiomeric purity for chiral centers in this compound?

  • Stereochemical control : Asymmetric synthesis (e.g., chiral catalysts) or chiral resolution (e.g., HPLC with chiral columns) may be required due to the presence of multiple stereocenters in the oxolan and tricarboxylic acid moieties .
  • Circular dichroism (CD) : Used to validate enantiomeric excess (ee) >98% in biologically active derivatives .

Advanced Research Questions

Q. How does the oxolan ring influence the compound’s interaction with biological targets?

  • Molecular docking studies : The oxolan ring’s conformational flexibility may enhance binding to enzymes like citrate synthase or receptors with hydrophobic pockets. Computational modeling (e.g., AutoDock Vina) predicts binding affinities (ΔG < -8 kcal/mol) .
  • In vitro assays : Competitive inhibition experiments (IC50_{50} values) in metabolic pathways (e.g., Krebs cycle) can quantify the impact of oxolan substitution on activity .

Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity?

  • Reaction path analysis : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates, while kinetic studies (e.g., stopped-flow spectroscopy) validate transition states .
  • Controlled condition testing : Systematic variation of solvents (e.g., DMF vs. THF) and temperatures identifies discrepancies in predicted vs. actual yields .

Q. How can derivatization of the tricarboxylic acid backbone enhance bioactivity?

  • Structure-activity relationship (SAR) studies : Modifying the carboxylic acid groups to esters or amides alters solubility and membrane permeability. For example, ethyl ester derivatives show 10-fold increased cellular uptake in hepatocyte assays .
  • Pro-drug design : pH-sensitive prodrugs (e.g., acetyl-protected derivatives) improve stability in gastric environments .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Exposure to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) identifies degradation products via LC-MS .
  • Metabolic profiling : Liver microsome assays (human/rat) quantify cytochrome P450-mediated oxidation of the phenyl-ethyl group .

Methodological Considerations

  • Synthetic optimization : Use ICReDD’s computational-experimental feedback loop to refine reaction conditions (e.g., solvent polarity, catalyst loading) and reduce trial-and-error approaches .
  • Data reconciliation : Cross-reference NMR and MS data with PubChem entries (e.g., molecular formula validation) to resolve structural ambiguities .

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